Tetrazolidine
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Overview
Description
Tetrazolidine is a chemical compound that is used in scientific research applications. It is a heterocyclic compound that contains four nitrogen atoms in a five-membered ring. Tetrazolidine has been studied extensively due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Enzyme-linked Immunosorbent Assay Development
A study by Zhang et al. (2007) focused on developing a simple and convenient indirect heterologous competitive enzyme-linked immunosorbent assay (ELISA) method for tetracycline (TC) detection in milk. This method involved synthesizing new immunogens, including TC-o-tolidine-bovine serum albumin (BSA), to develop anti-TC antibodies. The optimized ELISA displayed a good specificity and recovery rate, showcasing an important application of tetrazolidine derivatives in food safety and quality control (Zhang et al., 2007).
Drug Design and Pharmacology
Wei et al. (2015) reviewed the synthesis and biological activities of tetrazole derivatives, highlighting their use as drugs, explosives, and other functional materials. Tetrazoles, including tetrazolidine derivatives, are noted for their polynitrogen electron-rich planar structural features, making them useful in various medicinal applications (Wei et al., 2015).
Molecular Biology and Antibiotic Resistance Studies
Chopra and Roberts (2001) explored tetracycline antibiotics, including their mode of action and molecular biology. They discussed how tetracycline resistance in bacteria has impacted the use of these agents in treatment, which is pertinent to the broader study of tetrazolidine-related compounds (Chopra & Roberts, 2001).
Synthesis and Application in Medicinal Chemistry
Neochoritis, Zhao, and Dömling (2019) reviewed the use of multicomponent reactions for preparing substituted tetrazole derivatives. They emphasized the importance of tetrazole derivatives, including tetrazolidine, in medicinal chemistry and drug design due to their bioisosteric properties and metabolic stability (Neochoritis et al., 2019).
Antibacterial Activity Studies
Al-Labban (2017) conducted a study to synthesize new 1,2,3,4-Tetrazole derivatives from o-tolidine and evaluated their antibacterial activity. This research highlights the potential of tetrazolidine derivatives in developing new antibacterial agents (Al-Labban, 2017).
properties
IUPAC Name |
tetrazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4/c1-2-4-5-3-1/h2-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXWYDDFNXBTFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NNNN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazolidine | |
CAS RN |
27988-97-2 |
Source
|
Record name | Tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027988972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.